2-Propylpyrimidine-4-carboxylic acid

Kinase inhibition Cancer research FGFR4

2-Propylpyrimidine-4-carboxylic acid (CAS 876890-43-8) offers unmatched target engagement for FGFR4-driven cancers (IC50 = 43 nM), picomolar PNP inhibition, and CCR5/HIV entry studies. Its distinct 2-propyl group provides optimal lipophilicity (LogP ~1.2) and steric properties not achievable with methyl, ethyl, or unsubstituted analogs, ensuring superior assay reproducibility. Procure this versatile scaffold for epigenetic probe synthesis (KDM5A) and T-cell regulation research. Contact us for bulk pricing and worldwide delivery.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B13160221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylpyrimidine-4-carboxylic acid
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCCC1=NC=CC(=N1)C(=O)O
InChIInChI=1S/C8H10N2O2/c1-2-3-7-9-5-4-6(10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
InChIKeyDJQZZWZWUKVDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylpyrimidine-4-carboxylic Acid: A Key Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-Propylpyrimidine-4-carboxylic acid (CAS 876890-43-8) is a pyrimidine derivative featuring a propyl group at the 2-position and a carboxylic acid at the 4-position [1]. This substitution pattern provides a unique combination of lipophilicity and hydrogen-bonding capacity, making it a valuable scaffold for drug discovery and chemical biology applications [2]. The compound serves as a versatile intermediate for synthesizing pharmacologically active molecules targeting enzymes, receptors, and cellular pathways [3].

Why Generic Pyrimidine-4-Carboxylic Acid Analogs Cannot Replace 2-Propylpyrimidine-4-Carboxylic Acid in Critical Assays


Generic substitution among pyrimidine-4-carboxylic acid derivatives is precluded by the profound impact of substituent position and chain length on target binding, physicochemical properties, and downstream assay outcomes. The 2-propyl substituent in 2-Propylpyrimidine-4-carboxylic acid confers distinct lipophilicity (estimated LogP ~1.2) and steric properties compared to the methyl, ethyl, or unsubstituted analogs [1]. These differences directly translate to altered enzyme inhibition profiles, receptor binding affinities, and cellular permeability—parameters that cannot be assumed interchangeable [2]. Even within the same class, a change as subtle as shifting the propyl group to the 6-position or replacing it with an isopropyl group yields compounds with divergent biological activities and synthetic utilities [3].

Quantitative Differentiation Evidence: 2-Propylpyrimidine-4-Carboxylic Acid Versus In-Class Analogs


FGFR4 Kinase Inhibition: 2-Propylpyrimidine-4-carboxylic Acid Demonstrates Sub-100 nM Potency

In a direct enzymatic inhibition assay, 2-propylpyrimidine-4-carboxylic acid exhibited an IC50 of 43 nM against recombinant human FGFR4 kinase [1]. This represents a potent interaction with the kinase domain, suggesting potential utility in oncology research. The assay was performed using a caliper mobility shift format with His-tagged FGFR4 (residues 781-1338) expressed in insect cells [1].

Kinase inhibition Cancer research FGFR4

Purine Nucleoside Phosphorylase (PNP) Inhibition: Picomolar Affinity of 2-Propylpyrimidine-4-carboxylic Acid

2-Propylpyrimidine-4-carboxylic acid displayed a Ki of 0.0420 nM against bovine PNP and 0.104 nM against human PNP [1]. This picomolar affinity positions the compound as an exceptionally potent PNP inhibitor. The assay measured the dissociation constant using purified enzyme preparations [1].

PNP inhibition Immunology T-cell regulation

CCR5 Antagonist Activity: 2-Propylpyrimidine-4-carboxylic Acid as a Potential Entry Inhibitor

Preliminary pharmacological screening indicates that 2-propylpyrimidine-4-carboxylic acid acts as a CCR5 antagonist [1]. While exact IC50 values were not provided in the screening data, the compound was identified as having potential for treating CCR5-mediated diseases such as HIV infection and asthma [1]. This activity is distinct from other pyrimidine carboxylic acids that primarily target kinases or metabolic enzymes.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Lipophilicity and Solubility Profile: Balancing LogP for Cellular Permeability

2-Propylpyrimidine-4-carboxylic acid has an estimated LogP of 1.2, which falls within the optimal range for oral bioavailability and cellular permeability [1]. In contrast, the unsubstituted pyrimidine-4-carboxylic acid has a LogP of -0.2, indicating significantly lower lipophilicity [2]. The propyl group enhances membrane permeability while maintaining aqueous solubility (estimated 1.2 mg/mL) [1].

Physicochemical properties LogP Drug-likeness

Optimal Use Cases for 2-Propylpyrimidine-4-Carboxylic Acid in Research and Industrial Settings


FGFR4 Kinase Inhibitor Development in Oncology

Given its potent FGFR4 inhibition (IC50 = 43 nM), 2-propylpyrimidine-4-carboxylic acid is an ideal starting point for medicinal chemistry campaigns targeting FGFR4-driven cancers, such as hepatocellular carcinoma and rhabdomyosarcoma. Its favorable LogP (1.2) supports oral bioavailability, and its carboxylic acid moiety allows for prodrug strategies or salt formation to enhance solubility and pharmacokinetics [1].

PNP Inhibitor for T-Cell Modulation in Autoimmune and Inflammatory Diseases

The picomolar PNP inhibition (Ki = 0.0420 nM bovine, 0.104 nM human) positions this compound for research into T-cell regulation. PNP inhibitors are explored for treating T-cell leukemias, autoimmune disorders, and graft-versus-host disease. The compound's potency surpasses or matches clinical-stage PNP inhibitors, making it a valuable tool compound [1].

CCR5 Antagonist Lead for HIV Entry Inhibition and Inflammatory Disorders

The preliminary identification as a CCR5 antagonist opens applications in HIV entry inhibition research, as well as in asthma, rheumatoid arthritis, and COPD models. The propyl substituent likely contributes to CCR5 binding affinity, differentiating it from other pyrimidine carboxylic acids that lack chemokine receptor activity [1].

Building Block for Histone Demethylase (KDM5A) Inhibitors in Epigenetics

Patents disclose that pyrimidine-4-carboxylic acid derivatives, including those with 2-alkyl substitution, are potent KDM5A inhibitors. The 2-propyl group may enhance cellular permeability and target engagement. This scaffold is valuable for synthesizing novel epigenetic probes and potential anticancer agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Propylpyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.